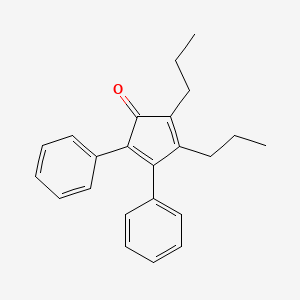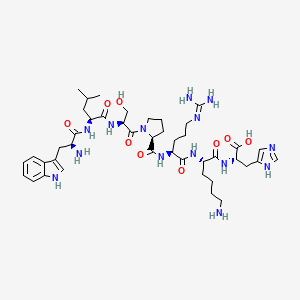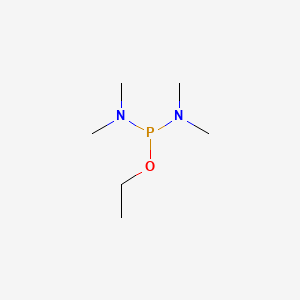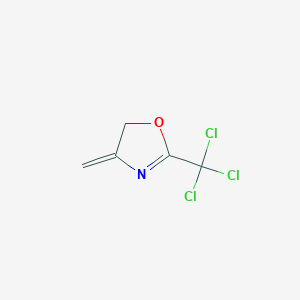![molecular formula C4H6N2O B14179475 1,5-Diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-91-8](/img/structure/B14179475.png)
1,5-Diazabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazabicyclo[3.1.0]hexan-2-one is a bicyclic compound containing two nitrogen atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.1.0]hexan-2-one can be synthesized through several methods. One common approach involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . Another method includes the hydrogenation of piperidine followed by dehydration .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diazabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Applications De Recherche Scientifique
1,5-Diazabicyclo[3.1.0]hexan-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,5-Diazabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in stereoelectronic interactions, stabilizing its conformation and enabling it to participate in various chemical reactions . These interactions are crucial for its effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexan-2-one: This compound shares a similar bicyclic structure but lacks the nitrogen atoms present in 1,5-Diazabicyclo[3.1.0]hexan-2-one.
1,6-Diazabicyclo[4.1.0]heptane: Another bicyclic compound with nitrogen atoms, but with a different ring structure and properties.
Uniqueness
This compound is unique due to its specific bicyclic structure containing two nitrogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
1,5-diazabicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-4-1-2-5-3-6(4)5/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAOOKZGMQHSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CN2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70843461 |
Source


|
| Record name | 1,5-Diazabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70843461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919802-91-8 |
Source


|
| Record name | 1,5-Diazabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70843461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)

![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)


![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)





